molecular formula C7H5ClF3N B120176 4-Chloro-3-(trifluoromethyl)aniline CAS No. 320-51-4

4-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B120176
CAS No.: 320-51-4
M. Wt: 195.57 g/mol
InChI Key: ASPDJZINBYYZRU-UHFFFAOYSA-N
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Description

. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-3-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . Another method includes the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, the compound is often produced by the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia in the presence of a solvent like acetone. The reaction mixture is stirred at room temperature, and anhydrous hydrogen chloride gas is passed through to adjust the pH, leading to the precipitation of the desired product .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group readily undergoes acylation to form amides, a critical step in drug intermediate synthesis.

Example 1: Formation of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

  • Reagents : Pivaloyl chloride, 4-dimethylaminopyridine (DMAP), triethylamine (NEt₃)

  • Conditions : Reaction in dichloromethane (DCM) at reflux for 12 hours .

  • Yield : Not explicitly reported, but the product is isolated as a pure yellow solid.

Example 2: Synthesis of N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide

  • Reagents : 2-Ethoxy-6-pentadecyl-benzoyl chloride, triethylamine

  • Conditions : Stirring in DCM at room temperature .

  • Yield : Product isolated via chromatography with m/z 344.4 (M+1) .

Diazotization and Subsequent Transformations

The amine group can be diazotized to form diazonium salts, enabling nucleophilic substitution or coupling reactions.

Example: Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

  • Reagents : HCl, sodium nitrite, tetrafluoroboric acid

  • Conditions : Diazotization at 0°C, followed by decomposition at 140–180°C .

  • Yield : 7.5 g of product isolated as a colorless oil .

StepReagents/ConditionsOutcome
DiazotizationHCl, NaNO₂, 0°CFormation of diazonium salt
DecompositionHBF₄, heat (140–180°C)Substitution with fluorine

Urea and Carbamate Formation

The amine reacts with isocyanates or carbonylating agents to form ureas, key motifs in kinase inhibitors.

Example: Reaction with Triphosgene to Form 4-Chloro-3-(trifluoromethyl)phenylisocyanate

  • Reagents : Triphosgene, DMAP catalyst

  • Conditions : Reaction in 1,2-dichloroethane at −5°C to 5°C, followed by reflux .

  • Yield : 82.5% molar yield with >99.8% purity .

Key Data :

  • Optimal triphosgene-to-aniline molar ratio: 0.38–0.42:1 .

  • Catalyst: DMAP (1–2% by mass of aniline) .

Hydrogenation and Reduction

Though less common, the nitro derivative of this compound can be reduced back to the amine under catalytic conditions.

Example: Reduction of 4-Nitro-2-trifluoromethylchlorobenzene

  • Reagents : Hydrazine hydrate, FeCl₃·6H₂O, activated carbon

  • Conditions : Reflux in ethanol .

  • Yield : >95% conversion to this compound .

Comparative Reactivity Insights

  • Electrophilic Substitution : The meta-directing effects of the −CF₃ and −Cl groups favor reactions at the 4-position.

  • Steric Effects : Bulky substituents on the amine (e.g., in urea formation) require optimized catalysts like DMAP to enhance reaction efficiency .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of pharmaceuticals, particularly anticancer drugs like Sorafenib. The compound's structural properties enable it to modulate enzyme activity, making it a potential lead compound for drug development targeting specific biological pathways .

Case Study: Sorafenib Synthesis

  • Objective : To synthesize Sorafenib using this compound as a precursor.
  • Method : The compound undergoes various chemical reactions to form the active pharmaceutical ingredient.
  • Outcome : Successful synthesis of Sorafenib, demonstrating the compound’s utility in cancer treatment.

Agrochemicals

The compound is also used in the formulation of agrochemicals. Its ability to interact with biological macromolecules allows it to function as an effective agent in pest control formulations. This application leverages its reactivity to design compounds that can inhibit specific enzymes in pests.

Chemical Synthesis

In addition to its medicinal uses, this compound is employed as a building block in organic synthesis. It participates in various chemical reactions such as nucleophilic substitutions and cyclization reactions, which are crucial for developing complex organic molecules .

Reaction TypeDescription
Substitution ReactionsReacts with nucleophiles to form thiourea derivatives.
Addition ReactionsParticipates in addition reactions with compounds containing active hydrogen atoms.
Cyclization ReactionsUsed in synthesizing heterocyclic compounds.

Biochemical Research

The compound is utilized in biochemical research for modifying biomolecules like proteins and peptides. This application aids in studying the structure and function of these biomolecules, providing insights into their roles in various biological processes .

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:

Biological Activity

4-Chloro-3-(trifluoromethyl)aniline, a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various studies and findings.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing various pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and thus antibacterial efficacy .

Antifungal Activity

Studies have reported that certain aniline derivatives possess antifungal activity against pathogens such as Candida albicans. The imine linkage in related compounds has been associated with increased antifungal properties, suggesting a potential for this compound in treating fungal infections .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor activity. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .

Case Studies and Research Findings

StudyFocusFindings
Lei Wang et al., 2012Antibacterial propertiesSchiff bases derived from anilines exhibited significant antibacterial activity against multiple strains .
Venugopal et al., 2004Anticancer activitySimilar aniline derivatives showed promising results in inhibiting tumor growth in vitro .
Li et al., 2003Antimalarial activityCertain derivatives demonstrated effective inhibition of Plasmodium falciparum growth, suggesting potential for malaria treatment .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The trifluoromethyl group may enhance the compound's interaction with enzymes or receptors involved in bacterial or fungal metabolism. Additionally, the electron-withdrawing nature of the chlorine and fluorine atoms may influence the compound's reactivity and binding affinity to target sites.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-3-(trifluoromethyl)aniline, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via chlorination of precursor anilines or through multi-step reactions involving trifluoromethylation. For example, 2-chloro-3-(trifluoromethyl)aniline can be chlorinated using reagents like Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to yield the target compound . Alternative routes involve coupling reactions with aryl halides using palladium catalysts in inert solvents (e.g., THF or DMF) at 80–100°C . Yields range from 83% to 92%, depending on purification methods (e.g., chromatography or crystallization) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key characterization techniques include:

  • ¹H NMR : Peaks for aromatic protons appear in δ 6.2–7.5 ppm, with splitting patterns reflecting substituent positions .
  • Mass Spectrometry : Molecular ion peaks at m/z 209.5 (M⁺) confirm the molecular formula C₇H₄ClF₃N .
  • X-ray Diffraction : Resolves crystal packing and bond angles, particularly for derivatives like Schiff bases .
  • Refractive Index and Density : Measured as n²⁰/D 1.466 and 1.393 g/mL, respectively, to verify purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to EC No. 1907/2006 guidelines:

  • Use PPE (nitrile gloves, chemical goggles) due to skin/eye irritation risks .
  • Conduct hazard training focusing on spill management and emergency rinsing (eye wash stations, safety showers) .
  • Store in ventilated areas away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like N-alkylated or Schiff base analogs?

  • Methodological Answer :

  • Catalyst Screening : In(OTf)₃ in ethanol/isopropanol (1:1 v/v) at room temperature improves yields (72–100%) for Schiff bases by stabilizing intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while protic solvents (MeOH) favor condensation reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in multi-step syntheses, such as during Sorafenib intermediate preparation .

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • The -CF₃ group is strongly electron-withdrawing (-I effect), directing EAS to the meta position, while the -Cl group (moderate -I/+M) competes for ortho/para activation. Computational studies (e.g., NBO analysis) show reduced electron density at the para position relative to -CF₃, explaining preferential nitration at C-5 in derivatives .

Q. How should researchers address contradictions in reported NMR chemical shifts for derivatives like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one?

  • Methodological Answer :

  • Solvent and Concentration Effects : Compare data acquired in CDCl₃ vs. DMSO-d₆; proton exchange in polar solvents can shift NH peaks by 0.3–0.5 ppm .
  • Dynamic Effects : Conformational flexibility in propan-1-one derivatives may split signals (e.g., δ 3.85–4.42 ppm for CH₂ groups) .
  • Referencing Practices : Cross-validate with internal standards (TMS) and report solvent/temperature conditions explicitly .

Q. What is the role of this compound in the multi-step synthesis of kinase inhibitors like Sorafenib?

  • Methodological Answer :

  • Key Intermediate : Reacts with 4-hydroxyphenyl urea under basic conditions (K₂CO₃ in DMF) to form the urea linkage critical for kinase binding .
  • Purification Challenges : Residual amines require silica gel chromatography (ethyl acetate/hexane eluent) to achieve >95% purity .
  • Scale-up Considerations : Continuous flow reactors reduce reaction times from 72 h to <24 h while maintaining yields (~74%) .

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPDJZINBYYZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059804
Record name Benzenamine, 4-chloro-3-(trifluoromethyl)-
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Molecular Weight

195.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

320-51-4
Record name 4-Chloro-3-(trifluoromethyl)aniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-3-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)aniline
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4-Chloro-3-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)aniline

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